2-[1-cyclopentyl-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol
Overview
Description
2-[1-cyclopentyl-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to possess potent inhibitory activity against glycogen synthase kinase-3, which is a key enzyme involved in various cellular processes.
Mechanism of Action
The mechanism of action of 2-[1-cyclopentyl-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol involves the inhibition of glycogen synthase kinase-3, which is a key enzyme involved in various cellular processes such as glycogen synthesis, gene expression, and cell proliferation. The inhibition of 2-[1-cyclopentyl-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol by this compound leads to the activation of various downstream signaling pathways, which are responsible for its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-cyclopentyl-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol have been extensively studied. The compound has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of neuroinflammation. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, the compound has been found to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[1-cyclopentyl-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol in lab experiments include its potent inhibitory activity against 2-[1-cyclopentyl-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol, its ability to cross the blood-brain barrier, and its low toxicity. However, the limitations of this compound include its poor solubility in water and its instability under acidic conditions.
Future Directions
There are several future directions for the research on 2-[1-cyclopentyl-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol. One potential direction is to investigate its therapeutic potential in other neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to explore its potential as a chemosensitizer in cancer therapy. Additionally, further studies are needed to optimize the synthesis method and improve the solubility and stability of the compound.
Scientific Research Applications
2-[1-cyclopentyl-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been found to possess neuroprotective, anti-inflammatory, and anti-cancer properties. The compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. It has also been found to inhibit the growth of cancer cells and sensitize them to chemotherapy.
properties
IUPAC Name |
2-[1-cyclopentyl-4-(pyridin-3-ylmethyl)piperazin-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c21-11-7-17-14-19(13-15-4-3-8-18-12-15)9-10-20(17)16-5-1-2-6-16/h3-4,8,12,16-17,21H,1-2,5-7,9-11,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRGHQBVNRUVNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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